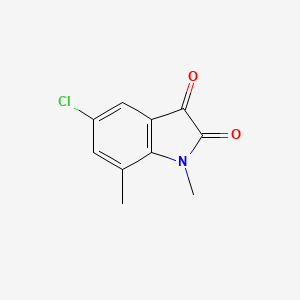

![molecular formula C22H25NOS B2413799 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone CAS No. 1795491-00-7](/img/structure/B2413799.png)

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone is a chemical compound that has been widely studied for its potential use in scientific research.

Scientific Research Applications

Treatment of Atopic Dermatitis (AD)

Atopic dermatitis (AD) is a common chronic inflammatory skin disease. Janus kinases (JAKs) play a crucial role in regulating specific inflammatory genes and adaptive immune responses associated with AD. However, the efficacy of locally applied JAK inhibitors for treating AD is limited due to the unique structure of the skin.

Researchers have developed a promising approach using protein degradation targeted chimeras (PROTACs). Specifically, they synthesized a JAK1/JAK2 degrader called JAPT, which utilizes E3 ligases to ubiquitinate and degrade JAK1/JAK2. Administered topically, JAPT effectively inhibits the release of pro-inflammatory cytokines by promoting JAK degradation, thereby reducing inflammation. In vivo studies further confirmed JAPT’s efficacy in suppressing type I, II, and III adaptive immune responses. Notably, JAPT significantly reduced AD severity, as evidenced by improved skin lesion clearance rates and AD severity scores (SCORAD). This research highlights JAPT’s potential as a local treatment targeting the JAK-STAT signaling pathway, surpassing traditional JAK inhibitors .

Mechanism of Action

Target of Action

The compound, also known as TLL018, is a highly potent and selective inhibitor of Janus Kinases 1 (JAK1) and Tyrosine Kinase 2 (TYK2) . These kinases are crucial regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

TLL018 interacts with its targets, JAK1 and TYK2, by binding to them and inhibiting their activity. It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .

Biochemical Pathways

The inhibition of JAK1 and TYK2 by TLL018 affects the signaling pathways of various proinflammatory cytokines. For instance, it exhibits potent cellular activity for JAK1-mediated IL-6 signaling . This inhibition can lead to a reduction in inflammation and other downstream effects associated with these pathways.

Pharmacokinetics

TLL018 is orally bioavailable, indicating that it can be absorbed effectively when administered orally . The compound demonstrates dose-dependent efficacy in in vivo arthritis animal models . .

Result of Action

The action of TLL018 leads to significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . This suggests that the compound can effectively mitigate the symptoms of autoimmune diseases such as rheumatoid arthritis.

properties

IUPAC Name |

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NOS/c1-25-20-14-18-12-13-19(15-20)23(18)22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFDUDVWYXYKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC2CCC(C1)N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2413720.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2413722.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2413723.png)

![1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2413724.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2413725.png)

![5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2413729.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2413730.png)

![5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2413732.png)

![1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2413734.png)